molecular formula C9H11I B6210926 2-ethyl-4-iodo-1-methylbenzene CAS No. 1369882-01-8

2-ethyl-4-iodo-1-methylbenzene

Cat. No.: B6210926
CAS No.: 1369882-01-8
M. Wt: 246.1
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Description

2-Ethyl-4-iodo-1-methylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the second position, an iodine atom at the fourth position, and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethyl-1-methylbenzene. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-iodo-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone or other nucleophiles can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 2-ethyl-4-methylphenol if hydroxide is the nucleophile.

    Oxidation Reactions: Products include 2-ethyl-4-iodobenzoic acid or 2-ethyl-4-iodobenzaldehyde.

    Reduction Reactions: The major product would be 2-ethyl-4-methylbenzene.

Scientific Research Applications

2-Ethyl-4-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways involving iodine-containing compounds.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-4-iodo-1-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethyl and methyl groups can undergo oxidation or reduction depending on the reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used.

Comparison with Similar Compounds

    2-Ethyl-1-iodo-4-methylbenzene: Similar structure but with different substitution pattern.

    4-Iodo-1-methylbenzene: Lacks the ethyl group.

    2-Ethyl-4-methylbenzene: Lacks the iodine atom.

Properties

CAS No.

1369882-01-8

Molecular Formula

C9H11I

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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